molecular formula C11H11NO2 B555149 Ethyl indole-5-carboxylate CAS No. 32996-16-0

Ethyl indole-5-carboxylate

Cat. No.: B555149
CAS No.: 32996-16-0
M. Wt: 189,22 g/mole
InChI Key: PDXPRWCJESNIIT-UHFFFAOYSA-N
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Description

Ethyl indole-5-carboxylate is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl indole-5-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ethyl pyruvate under acidic conditions to form the indole ring system. Another method includes the cyclization of N-acylated anthranilic acid derivatives in the presence of a dehydrating agent.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored to streamline the production process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being investigated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Ethyl indole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Medicine: this compound derivatives exhibit potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Comparison with Similar Compounds

Ethyl indole-5-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness: this compound is unique due to its versatile reactivity and potential for modification, making it a valuable scaffold for drug development and other applications. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other indole compounds.

Biological Activity

Ethyl indole-5-carboxylate is an important compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the indole family of compounds, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrrole ring. Indole derivatives are recognized for their wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.

Target of Action

This compound interacts with various biological targets, including enzymes and receptors involved in multiple signaling pathways. The compound's mechanism often involves modulation of enzyme activity or receptor binding, leading to alterations in cellular processes.

Mode of Action

The compound exhibits its effects through several biochemical pathways:

  • Antiviral Activity : this compound has been shown to inhibit viral replication.
  • Anticancer Activity : It induces apoptosis in cancer cells by activating specific signaling pathways.
  • Anti-inflammatory Effects : The compound reduces inflammation by inhibiting pro-inflammatory cytokines.

Biological Activities

The following table summarizes the major biological activities associated with this compound:

Activity Description
AntiviralInhibits replication of viruses such as HCV.
AnticancerInduces apoptosis in various cancer cell lines (e.g., K562 leukemia cells).
Anti-inflammatoryReduces levels of inflammatory markers in vitro and in vivo.
AntimicrobialExhibits activity against a range of bacteria and fungi.
AntidiabeticShows potential in modulating glucose metabolism and insulin sensitivity.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against P388 leukemia cells with an IC50 value of 7.6 µg/mL . This suggests its potential as a therapeutic agent in cancer treatment.
  • Antiviral Properties : Research indicated that indole derivatives, including this compound, can act as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, showcasing nanomolar potency in cell-based assays .
  • Anti-inflammatory Effects : In vitro studies revealed that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, highlighting its potential for treating inflammatory diseases.

Biochemical Pathways

This compound influences several metabolic pathways:

  • It is involved in the metabolism of tryptophan, impacting the synthesis of key metabolites.
  • The compound has been shown to modulate signaling pathways related to cell proliferation and survival.

Cellular Effects

This compound affects various cell types by:

  • Modulating gene expression related to apoptosis and cell cycle regulation.
  • Altering cellular metabolism through interactions with key enzymes.

Properties

IUPAC Name

ethyl 1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXPRWCJESNIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450838
Record name Ethyl indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32996-16-0
Record name Ethyl indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 5-carboxyindole (4.8 g, 29.8 mmol) in 150 mL THF and carbonyldiimidazole (9.7 g, 59.6 mmol) and stir overnight at ambient temperature. Treat the reaction mixture with 25 mL EtOH and 1.2 g (29.8 mmol) of a 60% oil dispersion of NaH and stir for 2 hours. Concentration under vacuum gives a residue. Partition the residue between 150 mL EtOAc and 100 mL brine. Separate the layers, dry the organic layer over MgSO4, filter, and concentrated to an oil. Chromatograph on silica gel eluting with 1% MeOH in CHCl3 to give 7.2 g of an oil. Crystallize the oil from toluene gives the title compound: Analysis for C11H11NO2: calcd: C, 69.83; H, 5.86; N, 7.40; found: C, 69.82; H, 5.90; N, 7.38; ISMS 190 (M+1).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic data was used to confirm the structure of Ethyl 3-formylindole-5-carboxylate, and what does this tell us about the intermediate, Ethyl indole-5-carboxylate?

A1: The research abstract states that the structure of Ethyl 3-formylindole-5-carboxylate was confirmed using 1H NMR, IR, and MS []. While the specific data is not provided, this indicates that the researchers used these techniques to verify the presence of specific functional groups and the overall structure of the final product.

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